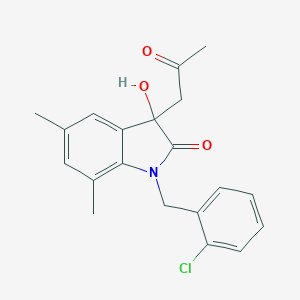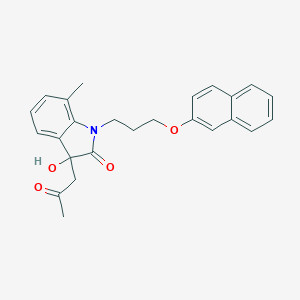![molecular formula C15H15N3O2 B368599 N-[(1-etilbencimidazol-2-il)metil]-2-furilcarboxamida CAS No. 920115-28-2](/img/structure/B368599.png)
N-[(1-etilbencimidazol-2-il)metil]-2-furilcarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides . Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .
Molecular Structure Analysis
The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides . Its similarity to natural molecules led to the preparation of derivatives that can be utilized in medicinal chemistry .Chemical Reactions Analysis
Benzimidazole derivatives exert various biological effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the biological activity .Physical And Chemical Properties Analysis
The molecular weight of “N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide” is 430.6g/mol . The molecular formula is C26H34N6 . The compound is canonicalized . The XLogP3-AA is 3.6 . The exact mass is 430.28449511 .Mecanismo De Acción
- Benzimidazole derivatives, such as this compound, often interact with DNA, RNA, and proteins due to their structural similarity to natural nucleotides . These interactions can influence various biological activities.
Target of Action
Biochemical Pathways
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EF24 has several advantages for lab experiments. EF24 is a synthetic compound, which means it can be easily synthesized in large quantities with high purity. EF24 is also stable and can be stored for long periods of time without degradation. However, EF24 has some limitations for lab experiments. EF24 has low solubility in water, which can make it difficult to use in some experiments. In addition, EF24 has low bioavailability, which means it may not reach its target in vivo.
Direcciones Futuras
There are several future directions for the study of EF24. One direction is to optimize the synthesis of EF24 to improve its solubility and bioavailability. Another direction is to study the pharmacokinetics and pharmacodynamics of EF24 in vivo to determine its efficacy and toxicity. Additionally, EF24 could be studied in combination with other anti-cancer agents to determine its potential as an adjuvant therapy. Finally, EF24 could be studied in clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
EF24 can be synthesized through a multi-step process that involves the reaction of several chemicals. The synthesis of EF24 involves the reaction of 2-furoic acid with ethyl chloroformate to form ethyl 2-furoyl carbonate. This intermediate is then reacted with 1-ethyl-1H-benzimidazole-2-carbaldehyde to form the final product, EF24. The synthesis of EF24 has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Se ha informado que los derivados de benzimidazol exhiben una notable actividad antimicrobiana . Por ejemplo, se sintetizó una serie de derivados de benzimidazol funcionalizados que contienen un grupo N-(4-halofenil)pirrolidin-2-ona y se encontró que exhibían una actividad antioxidante significativa . Del mismo modo, se sintetizó una biblioteca de 1-metil-N-[(sustituido-fenilmetilideno)-1H-bencimidazol-2-aminas y se informó que exhibían una notable actividad antimicrobiana contra diversas bacterias .
Actividad anticancerígena
Los derivados de benzimidazol también se han explorado por sus posibles propiedades anticancerígenas . La presencia del núcleo de benzimidazol en muchas sustancias bioactivas, incluidos los agentes anticancerígenos, ha estimulado el interés en esta clase de compuestos .
Actividad antiviral
El grupo benzimidazol se ha asociado con actividades antivirales . Esto lo convierte en un farmacóforo prometedor para el desarrollo de nuevos fármacos antivirales .
Actividad antiparasitaria
Se ha encontrado que el núcleo de benzimidazol es eficaz en el tratamiento de enfermedades parasitarias . El descubrimiento del tiabendazol, un derivado de benzimidazol, impulsó a los químicos de todo el mundo a diseñar, sintetizar y analizar miles de benzimidazoles para detectar actividad antihelmíntica
Propiedades
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-18-12-7-4-3-6-11(12)17-14(18)10-16-15(19)13-8-5-9-20-13/h3-9H,2,10H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPXXHAZSJNOPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-chloro-2-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B368522.png)

![1'-(3-methylbutyl)spiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B368533.png)
![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)
![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methyl-N-phen ylacetamide](/img/structure/B368549.png)
![1-(3-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B368555.png)
![N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide](/img/structure/B368557.png)
![1-(2-Methoxyphenyl)-4-[1-(2-oxo-2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-o ne](/img/structure/B368561.png)
![N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide](/img/structure/B368562.png)
![1-(4-methylphenyl)-4-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368563.png)
![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide](/img/structure/B368564.png)
![N,N-bis(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetam ide](/img/structure/B368565.png)